1-(4-Nitroanilino)-3-prop-2-enylthiourea
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Overview
Description
1-(4-Nitroanilino)-3-prop-2-enylthiourea is an organic compound that features a nitroaniline group attached to a prop-2-enylthiourea moiety
Mechanism of Action
Target of Action
It is known that nitroaniline compounds, such as 4-nitroaniline, are readily absorbed and can interact with various biological targets .
Mode of Action
Similar compounds like 4-nitroaniline can be reduced and n-oxidized, forming hydroxylamine and nitroso-derivatives . These derivatives can interact with biological macromolecules and influence cellular processes .
Biochemical Pathways
Nitroaniline compounds are known to induce methemoglobinemia, a condition where an abnormal amount of methemoglobin – a form of hemoglobin – is produced .
Pharmacokinetics
It is known that nitroaniline compounds are readily absorbed orally, dermally, and by inhalation . They are eliminated in the form of numerous metabolites essentially via the kidneys .
Result of Action
Nitroaniline compounds are known to cause methemoglobin formation, which can lead to acute intoxication . Chronic exposure can lead to hemolysis with a reduction in the hemoglobin level and liver damage .
Action Environment
The action, efficacy, and stability of 1-(4-Nitroanilino)-3-prop-2-enylthiourea can be influenced by various environmental factors. For instance, the presence of the compound in aquatic systems can lead to its interaction with various environmental contaminants . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitroanilino)-3-prop-2-enylthiourea typically involves the reaction of 4-nitroaniline with prop-2-enyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitroanilino)-3-prop-2-enylthiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitroanilino)-3-prop-2-enylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, antioxidants, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitroaniline: Shares the nitroaniline group but lacks the thiourea moiety.
Prop-2-enylthiourea: Contains the thiourea moiety but lacks the nitroaniline group.
Uniqueness: 1-(4-Nitroanilino)-3-prop-2-enylthiourea is unique due to the combination of both nitroaniline
Properties
IUPAC Name |
1-(4-nitroanilino)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-2-7-11-10(17)13-12-8-3-5-9(6-4-8)14(15)16/h2-6,12H,1,7H2,(H2,11,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNOJFDOZNHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030930 |
Source
|
Record name | [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17073-27-7 |
Source
|
Record name | [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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